molecular formula C9H9N3O2 B2654973 Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate CAS No. 1936224-65-5

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B2654973
CAS No.: 1936224-65-5
M. Wt: 191.19
InChI Key: QZKBUHYQNMUUOT-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a methyl ester group at position 6 and a methyl group at the 1-position of the imidazole ring. The compound’s molecular formula is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol (calculated from and ). Derivatives of this compound, such as its dihydrochloride salt (CAS 2089671-43-0), are also documented, with a molecular weight of 231.68 g/mol (). The fully aromatic imidazo[4,5-c]pyridine system distinguishes it from hydrogenated analogs (e.g., tetrahydro derivatives) and positional isomers (e.g., imidazo[4,5-b]pyridines), which exhibit distinct biological and chemical behaviors .

Properties

IUPAC Name

methyl 1-methylimidazo[4,5-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-5-11-7-4-10-6(3-8(7)12)9(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKBUHYQNMUUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CN=C(C=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours . This method allows for the formation of the imidazole ring fused to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine compounds, including methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit key proteins involved in cancer cell proliferation.

  • Case Study : A study demonstrated that certain imidazo[4,5-c]pyridine derivatives displayed inhibitory activity against myeloid cell leukemia 1 (Mcl-1) protein, which is crucial for the survival of cancer cells. The most potent derivative had an IC50 value of 8.6 nM against various tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

Imidazo[4,5-c]pyridine derivatives have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and may be beneficial in treating conditions characterized by excessive inflammation.

  • Case Study : Research highlighted a specific imidazo[4,5-c]pyridine compound that significantly reduced inflammation in human retinal pigment epithelial cells exposed to oxidative stress. The compound inhibited the activation of transcription factors involved in inflammation, showcasing its therapeutic potential in retinal diseases .

Modulation of Biological Pathways

The ability of this compound to influence various biological pathways has been a focal point of research. Its role as a positive allosteric modulator has been explored in several contexts.

  • Application : Compounds within this class have been identified as modulators of receptors involved in central nervous system functions and immune responses. This suggests their potential use in treating neurodegenerative diseases and autoimmune disorders .

Synthetic Approaches

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as pyridine derivatives and carboxylic acids.

Synthesis MethodDescription
Condensation Reactions Involves the reaction of pyridine derivatives with carboxylic acids under acidic conditions to form the desired ester.
Catalytic Methods Utilizes catalysts to enhance reaction efficiency and yield during the synthesis process.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate Imidazo[4,5-b]pyridine Methyl ester at 6-position 207.19 (calculated) Intermediate in drug synthesis
Methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate Imidazo[4,5-c]pyridine Methyl ester at 4-position 207.19 (calculated) Positional isomer; altered reactivity
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Amino and phenyl groups 254.29 (calculated) Mutagenic/carcinogenic heterocyclic amine
Methyl (6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride Tetrahydro-imidazo[4,5-c]pyridine Hydrogenated core, methyl ester, HCl salt 254.11 Enhanced conformational flexibility

Key Observations :

  • Positional Isomerism : The carboxylate group’s position (4 vs. 6) in imidazo[4,5-c]pyridines significantly impacts reactivity and biological activity. For example, the 6-carboxylate derivative is more commonly used in drug discovery due to its optimal steric and electronic properties .
  • Ring Saturation: Hydrogenated analogs (e.g., tetrahydro derivatives) exhibit reduced aromaticity, altering their binding affinity to biological targets. For instance, PD123319, a tetrahydro-imidazo[4,5-c]pyridine derivative, acts as a nonpeptide angiotensin II receptor antagonist .

Functional Group Modifications

Table 2: Substituent Effects on Bioactivity

Compound Name Substituents Biological Activity Evidence Source
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Amino, methyl, phenyl groups Carcinogenic (colon, mammary tumors)
PD123319 Diphenylacetyl, dimethylamino groups Angiotensin II receptor antagonist
Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate Methyl ester, methyl group Synthetic intermediate; low mutagenicity

Key Observations :

  • Amino Groups: Introduction of amino groups (e.g., 2-amino derivatives) correlates with mutagenicity and carcinogenicity, as seen in heterocyclic amines from cooked foods .
  • Bulkier Substituents: PD123319’s diphenylacetyl and dimethylamino groups enhance receptor binding specificity, demonstrating how substituent size and polarity modulate pharmacological activity .

Biological Activity

Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound characterized by an imidazole ring fused to a pyridine ring. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for further research.

  • IUPAC Name: this compound
  • CAS Number: 1936224-65-5
  • Molecular Formula: C9H9N3O2
  • Molecular Weight: 191.19 g/mol
  • Boiling Point: Approximately 380.6 ± 45.0 °C (predicted) .

Antimicrobial Properties

Research indicates that compounds with imidazole and pyridine structures often exhibit significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties. Studies have shown that it can inhibit the growth of various pathogens, although specific data on the effectiveness of this compound alone is still being compiled.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may modulate pathways involved in cancer cell proliferation and apoptosis. For instance, similar compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound could have comparable activity.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. The imidazole ring can participate in hydrogen bonding and π-stacking interactions with biological macromolecules, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound. Below is a summary table of findings from relevant research:

CompoundBiological ActivityIC50 Values (µg/mL)Reference
This compoundAntimicrobialTBD
Similar Imidazole DerivativeAnticancer (A549 cells)193.93
Pyrimidine DerivativeAnti-inflammatory (COX-2 inhibition)0.04 ± 0.09

Note: The specific IC50 values for this compound are still under investigation.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific substitution pattern. This uniqueness may enhance its interaction with biological targets compared to other derivatives lacking similar structural features.

Q & A

Q. Basic Research Focus

  • Storage Conditions : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the ester group or degradation of the imidazole ring .
  • Solubility : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may form hydrochloride salts () for improved aqueous stability .
  • Handling : Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the heterocyclic core .

What advanced pharmacological assays are suitable for studying its biological activity?

Q. Advanced Research Focus

  • Receptor Binding Studies : Structural analogs like PD123319 () act as angiotensin AT2 receptor antagonists. Use radioligand displacement assays (e.g., [3H]-PD123319) to evaluate competitive binding in cell membranes .
  • Functional Assays : Measure downstream effects (e.g., angiotensin II-induced oxidative stress reduction) using fluorescence-based ROS detection kits .
  • In Vivo Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS quantification of plasma concentrations .

How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Advanced Research Focus

  • Substituent Variation : Modify the methyl ester group (e.g., replace with amides or carboxylic acids) to alter solubility and receptor affinity. Compare with PD123319 derivatives () to identify critical pharmacophores .
  • Stereochemistry : Evaluate enantiomeric activity differences, as seen in (S)- vs. (R)-configured analogs (), using chiral HPLC to separate isomers .
  • Salt Forms : Test trifluoroacetate vs. hydrochloride salts ( vs. 9) for improved stability or tissue penetration .

What computational strategies support the design of analogs targeting specific receptors?

Q. Advanced Research Focus

  • Molecular Docking : Use crystal structures of AT2 receptors (PDB IDs) to model interactions between the imidazo-pyridine core and active-site residues. Software like AutoDock Vina or Schrödinger Suite can predict binding poses .
  • QSAR Modeling : Corrogate electronic (e.g., logP, dipole moment) and steric descriptors with bioactivity data from analogs to guide synthetic prioritization .

How should researchers address contradictions in reported biological data for this compound?

Q. Advanced Research Focus

  • Salt/Purity Verification : Re-evaluate studies using independently synthesized batches with quantified purity (e.g., reports PD123319 as >96% pure) .
  • Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. CHO) or agonist concentrations in angiotensin II pathways .
  • Metabolic Stability : Use liver microsome assays to compare degradation rates across species, as variations in cytochrome P450 activity may explain divergent in vivo results .

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